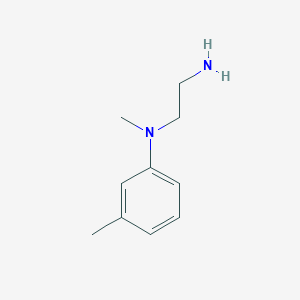

N-(2-aminoethyl)-N,3-dimethylaniline

Description

N-(2-Aminoethyl)-N,3-dimethylaniline (IUPAC name: 3-(Aminomethyl)-N,N-dimethylaniline) is a substituted aromatic amine with the molecular formula C₉H₁₄N₂ and an average molecular mass of 150.225 g/mol . Its structure comprises a benzene ring substituted with:

- An N,N-dimethylamino group (-N(CH₃)₂) at the para position.

- A 2-aminoethyl group (-CH₂NH₂) at the meta position.

Properties

IUPAC Name |

N'-methyl-N'-(3-methylphenyl)ethane-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2/c1-9-4-3-5-10(8-9)12(2)7-6-11/h3-5,8H,6-7,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGQOZNBOJLZTLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N(C)CCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-aminoethyl)-N,3-dimethylaniline typically involves the reaction of 3-dimethylaniline with ethylene oxide or ethylene chlorohydrin under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of 3-dimethylaniline attacks the ethylene oxide or ethylene chlorohydrin, resulting in the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-aminoethyl)-N,3-dimethylaniline undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The amino and methyl groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Electrophiles like alkyl halides and acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted aniline derivatives.

Scientific Research Applications

Chemical Applications

Synthesis of Organic Compounds

- N-(2-aminoethyl)-N,3-dimethylaniline serves as an important intermediate in the synthesis of dyes and pigments. Its structure allows for various chemical modifications, making it a versatile building block in organic synthesis.

Reactivity and Chemical Transformations

- The compound can undergo several reactions including:

- Oxidation to form quinone derivatives.

- Reduction to yield corresponding amine derivatives.

- Electrophilic substitution on the aromatic ring, leading to nitration, sulfonation, and halogenation reactions.

| Reaction Type | Products Formed | Common Reagents |

|---|---|---|

| Oxidation | Quinone derivatives | Potassium permanganate |

| Reduction | Amine derivatives | Lithium aluminum hydride |

| Electrophilic Substitution | Nitro, sulfonyl, halogenated derivatives | Nitric acid, sulfuric acid |

Biological Applications

Biochemical Assays

- The compound is investigated for its role in biochemical assays due to its potential interactions with biological molecules. It may influence cell signaling pathways and gene expression, which are critical in understanding cellular functions.

Pharmacological Potential

- This compound is explored for its potential use in drug development. Its structural properties suggest that it could act as a precursor for pharmaceuticals targeting neurological pathways similar to dopamine.

Medical Applications

Drug Development

- Research indicates that this compound could be utilized in developing medications aimed at treating neurological disorders. Its mechanism of action may mimic neurotransmitters like dopamine, suggesting potential therapeutic effects in conditions such as Parkinson's disease.

Industrial Applications

Polymer Production

- In industry, this compound is used in the production of polymers and surfactants. Its properties make it suitable for enhancing the performance characteristics of various materials.

Catalyst Development

- The compound has been investigated for its utility as a catalyst in chemical reactions due to its ability to facilitate specific transformations under mild conditions.

Case Studies

-

Synthesis of Dyes

- A study demonstrated the use of this compound as an intermediate in synthesizing azo dyes. The resulting dyes exhibited excellent color fastness and stability under various environmental conditions.

-

Pharmacological Research

- In pharmacological studies, derivatives of this compound were tested for their ability to inhibit specific enzymes involved in neurotransmitter metabolism. Results indicated a potential role in modulating neurotransmitter levels.

-

Environmental Monitoring

- The compound has been utilized in environmental monitoring applications where it serves as a reagent for detecting sulfide concentrations in industrial effluents. Its high sensitivity allows for accurate measurements crucial for regulatory compliance.

Mechanism of Action

The mechanism of action of N-(2-aminoethyl)-N,3-dimethylaniline involves its interaction with various molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the specific target and the context of its use. The pathways involved may include signal transduction, metabolic processes, and cellular regulation.

Comparison with Similar Compounds

N,N-Dimethylaniline

- Structure: A simpler analog lacking the aminoethyl group, with only an N,N-dimethylamino substituent on the benzene ring .

- Properties :

- Functional Differences: The absence of the aminoethyl group reduces its polarity and hydrogen-bonding capacity, making it less water-soluble. Applications: Primarily used as a precursor in dye synthesis and catalysis, but lacks the bioactivity associated with the aminoethyl moiety in the target compound .

N-(2-Cyanoethyl)-N-ethylaniline

- Structure: Features a cyanoethyl group (-CH₂CH₂CN) instead of the aminoethyl group.

- Properties :

- Functional Differences: The electron-withdrawing cyano group reduces basicity compared to the aminoethyl substituent. Applications: Used in polymer chemistry and as an intermediate in organic synthesis, but lacks the biological relevance of aminoethyl-containing analogs .

Schiff Bases Derived from 2,3-Dimethylaniline

- Structure: Schiff bases like N-{(E)-[4-(Dimethylamino)phenyl]methylidene}-2,3-dimethylaniline incorporate an imine (-CH=N-) linkage instead of an aminoethyl group .

- Synthesis: Formed by condensing 2,3-dimethylaniline with aldehydes (e.g., 4-(dimethylamino)benzaldehyde) .

- Applications: Exhibit photochromic properties and are studied for crystal engineering. However, the imine linkage limits stability under acidic conditions compared to the robust aminoethyl group .

N-(2-Aminoethyl)amides of Polyene Antifungals

- Structure: Polyene antifungals (e.g., amphotericin B) modified with an N-(2-aminoethyl)amide group .

- Functional Advantages: Enhanced antifungal activity and solubility compared to parent compounds. The aminoethyl group improves membrane interaction and bioavailability .

- Relevance: Highlights the importance of the aminoethyl motif in enhancing pharmacological properties, a feature shared with N-(2-aminoethyl)-N,3-dimethylaniline .

Comparative Data Table

Key Research Findings

- Anti-HIV Potential: Cyclam derivatives with aminoethyl spacers exhibit IC₅₀ values < 1 µM against HIV-1, implying structural motifs shared with the target compound may confer antiviral properties .

- Synthetic Flexibility: The aminoethyl group enables conjugation with fluorophores or polymers, as seen in fluorescent ligand design .

Biological Activity

N-(2-aminoethyl)-N,3-dimethylaniline, a derivative of dimethylaniline, has garnered attention in various fields of research due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes an aminoethyl group and two methyl substitutions on the aniline ring. Understanding its biological activity is crucial for evaluating its potential applications in medicinal chemistry, particularly in cancer treatment and antimicrobial properties.

- Chemical Formula : C10H16N2

- Molecular Weight : 168.25 g/mol

- CAS Number : 101374-10-1

- Structure : The compound features a dimethylamino group attached to a phenyl ring, which influences its reactivity and biological interactions.

Cytotoxicity

Recent studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. The compound's mechanism of action appears to involve apoptosis induction and inhibition of cell proliferation.

Case Study: Cytotoxic Evaluation

A study assessed the cytotoxic effects of several derivatives of bis(2-aminoethyl)amine, including this compound, against human cancer cell lines such as A549 (lung carcinoma) and CaCo-2 (colorectal adenocarcinoma). The results indicated:

| Compound | Cell Line | IC50 (µM) | Apoptosis Induction (%) |

|---|---|---|---|

| This compound | A549 | 15.74 ± 1.7 | 28.9 |

| This compound | CaCo-2 | 13.95 ± 2.5 | 35.9 |

The compound demonstrated a moderate antiproliferative potency with notable induction of early apoptosis in treated cells .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various pathogens.

Antimicrobial Efficacy

Research indicates that derivatives of this compound can exhibit antibacterial and antifungal properties:

| Pathogen | Activity |

|---|---|

| Staphylococcus aureus | Effective |

| Escherichia coli | Effective |

| Candida albicans | Moderate |

The antimicrobial activity is attributed to the compound's ability to disrupt microbial cell membranes and inhibit vital enzymatic functions .

Genotoxicity and Carcinogenicity

The genotoxic potential of this compound has been evaluated through various assays. While some studies indicate it does not induce gene mutations in bacterial systems, it has shown the capacity to induce chromosomal aberrations in mammalian cells.

Summary of Genotoxic Studies

| Test System | Result |

|---|---|

| Salmonella typhimurium | Negative for gene mutations |

| Mammalian cells | Induced chromosomal aberrations |

The compound has been classified under Group 3 by IARC due to insufficient evidence for carcinogenicity in humans but shows limited evidence in experimental animals .

The biological activities of this compound are thought to be mediated through several mechanisms:

- Apoptosis Induction : The compound triggers intrinsic apoptotic pathways leading to programmed cell death.

- Cell Cycle Arrest : It may interfere with cell cycle progression in cancer cells.

- Antimicrobial Mechanisms : The disruption of microbial membranes and inhibition of metabolic pathways contribute to its antimicrobial efficacy.

Q & A

How can computational methods be applied to determine the molecular geometry and electronic properties of N-(2-aminoethyl)-N,3-dimethylaniline?

Answer:

The molecular geometry and electronic properties can be analyzed using Hartree-Fock (HF) and density functional theory (DFT) with basis sets like 6-31G(d). These methods optimize ground-state geometries, predict vibrational frequencies, and calculate NMR chemical shifts (via GIAO approximation). For conformational flexibility, semi-empirical approaches (e.g., AM1) generate energy profiles by varying torsion angles. Solvent effects are modeled using Onsager or PCM frameworks. Frontier molecular orbital (FMO) analysis and molecular electrostatic potential (MEP) maps further elucidate reactivity and charge distribution .

What experimental techniques are suitable for characterizing the thermal stability of this compound?

Answer:

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are critical. TGA reveals decomposition patterns (e.g., sharp single-stage decomposition >300°C), while DSC identifies phase transitions (e.g., endothermic mesophasic changes). Specific heat capacity () measurements in solvent media provide insights into gelation thermodynamics. Comparative analysis of free compounds versus gels highlights structural stability under thermal stress .

What synthetic strategies address challenges in preparing this compound?

Answer:

Multi-step reactions are often required. For analogous compounds, substituted phenols or N-phthaloylglycine derivatives are reacted with acyl chlorides or alkylating agents. Optimization includes selecting appropriate protecting groups (e.g., phthaloyl for amines) and catalysts (e.g., sulfonic acids). Post-synthesis purification via column chromatography or recrystallization ensures high yields. Reaction monitoring via TLC and intermediate characterization by H-NMR are critical .

How do the aminoethyl and dimethyl substituents influence spectroscopic signatures in NMR and IR?

Answer:

- NMR : The dimethylamino group () shows deshielded protons at δ ~2.8–3.2 ppm (singlet for equivalent methyl groups). The aminoethyl () protons appear as triplets (δ ~1.5–2.5 ppm for ) and a broad singlet for the amine ( ppm). Aromatic protons in the 3-methylaniline ring exhibit splitting patterns dependent on substitution.

- IR : N-H stretching (3200–3500 cm), C-N stretching (1250–1350 cm), and aromatic C=C vibrations (1450–1600 cm) are key. Methyl groups show symmetric/asymmetric C-H stretches (~2850–2960 cm) .

How can the gelation efficiency of this compound be quantified in organogel systems?

Answer:

Gelation efficiency is assessed via:

- Critical gelation concentration (CGC) : Minimum compound concentration required to form a stable gel.

- Thermal reversibility : Heating-cooling cycles monitored by DSC to evaluate gel-sol transitions.

- Rheology : Storage modulus () vs. loss modulus () measurements determine mechanical stability.

- Microscopy : SEM/TEM imaging reveals fibrillar or lamellar nanostructures. Comparative values between gels and free oils highlight enthalpy changes during gelation .

What comparative studies can elucidate structure-activity relationships between this compound and its analogs?

Answer:

- Electronic effects : Compare substituent impacts (e.g., electron-donating dimethyl vs. electron-withdrawing nitro groups) on redox potentials (cyclic voltammetry) and FMO energy gaps.

- Steric effects : Analyze gelation efficiency or thermal stability in analogs like 4,4’-methylene bis(N,N-dimethylaniline) (CAS 101-61-1) to assess branching vs. linearity.

- Biological interactions : Test binding affinity with DNA or proteins (e.g., via SPR or fluorescence quenching) relative to polyamide nucleic acid (PNA) analogs .

What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

- PPE : Gloves (nitrile), lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation (vapors may cause respiratory irritation).

- Storage : In airtight containers away from oxidizers and heat sources.

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.

- Toxicity screening : Refer to SDS data for LD and ecotoxicity profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.